

A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-(2-Methylphenyl)acetohydrazide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-(2-Methylphenyl)acetohydrazide
CAS No.:	57676-52-5
Cat. No.:	B2702508

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Abstract

2-(2-Methylphenyl)acetohydrazide (CAS No. 16938-31-1) is a carbohydrazide derivative that serves as a valuable intermediate in the synthesis of diverse heterocyclic compounds with potential pharmacological applications.[1][2] Its utility as a building block stems from the reactive hydrazide moiety and the substituted o-tolyl group, which can be incorporated into more complex molecular architectures. A thorough and unambiguous structural confirmation is paramount for any research or development pipeline utilizing this compound. This technical guide provides a comprehensive, in-depth framework for the complete spectroscopic characterization of **2-(2-Methylphenyl)acetohydrazide**. While direct, published experimental spectra for this specific molecule are not widely available, this whitepaper establishes a robust predictive and methodological protocol based on foundational spectroscopic principles and data from closely related structural analogs. We present detailed methodologies for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), and Mass Spectrometry (MS), complete with predicted spectral data and interpretive guidance. This document is intended to serve as an authoritative resource for researchers, enabling them to

confidently acquire, interpret, and validate the spectroscopic profile of **2-(2-Methylphenyl)acetohydrazide**.

Introduction and Molecular Structure

Chemical Identity

2-(2-Methylphenyl)acetohydrazide is a derivative of acetic acid and hydrazine, featuring a 2-methylphenyl (o-tolyl) substituent. Its core structure is foundational for creating more complex molecules, particularly in medicinal chemistry where hydrazide derivatives are known precursors to a wide array of bioactive heterocyclic systems.[2]

Property	Value	Source
IUPAC Name	2-(2-methylphenyl)acetohydrazide	PubChem
CAS Number	16938-31-1	-
Molecular Formula	C ₉ H ₁₂ N ₂ O	[3]
Molecular Weight	164.20 g/mol	[4]
Monoisotopic Mass	164.09496 Da	[3]

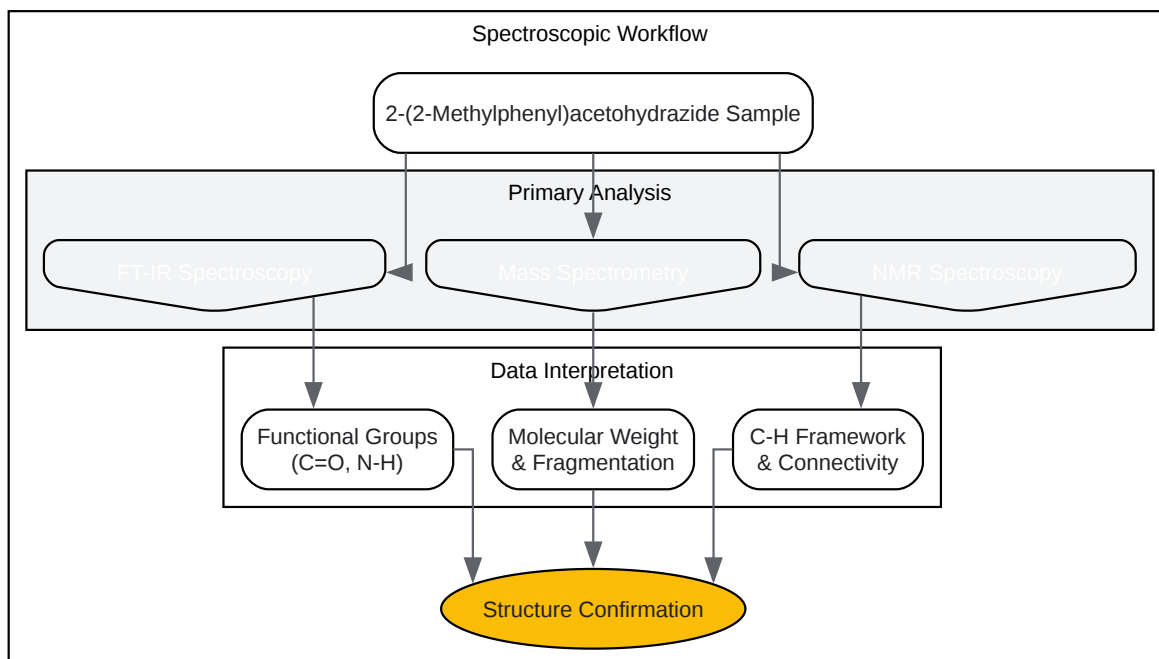
Molecular Structure and Atom Numbering

The structural integrity of **2-(2-Methylphenyl)acetohydrazide** is the basis for its chemical reactivity and, consequently, its spectroscopic signature. The following diagram illustrates the molecule with a standardized numbering scheme used for the assignment of NMR signals throughout this guide.

Caption: Molecular structure of **2-(2-Methylphenyl)acetohydrazide** with IUPAC numbering.

Spectroscopic Analysis Framework

A multi-technique spectroscopic approach is essential for unequivocal structure elucidation. This framework integrates IR, NMR, and MS to create a self-validating system for identity and purity confirmation.



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Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, we can detect the vibrational modes (stretching, bending) of covalent bonds, which are characteristic of those functional groups. For **2-(2-Methylphenyl)acetohydrazide**, IR is crucial for confirming the presence of the amide C=O and the N-H bonds of the hydrazide moiety.

Predicted FT-IR Data: The following table outlines the expected absorption bands based on known frequencies for similar hydrazide and aromatic compounds.[5][6]

Wavenumber (cm ⁻¹)	Intensity	Vibration Mode	Assignment
3350 - 3180	Strong, Broad	N-H Stretch	-NH-NH ₂ group. Often appears as two distinct peaks for symmetric and asymmetric stretches. [7]
3100 - 3000	Medium	C-H Stretch	Aromatic C-H (sp ²)
2970 - 2850	Medium-Weak	C-H Stretch	Aliphatic C-H (sp ³ from -CH ₃ and -CH ₂ -)
1680 - 1640	Very Strong	C=O Stretch	Amide I band, characteristic of the carbonyl group.[7]
1610 - 1580	Medium	N-H Bend	Amide II band, from the -CONH- group.
1600, 1475	Medium-Weak	C=C Stretch	Aromatic ring skeletal vibrations.
770 - 730	Strong	C-H Bend	Out-of-plane bending for ortho-disubstituted benzene ring.

Causality & Interpretation:

- The N-H stretching region (3350-3180 cm⁻¹) is highly diagnostic for the hydrazide group. The presence of multiple bands in this region can confirm the -NHNH₂ structure.
- The most prominent peak in the spectrum is expected to be the Amide I band (1680-1640 cm⁻¹).^[7] Its high intensity is due to the large change in dipole moment during the C=O bond stretch. Its precise position can be influenced by hydrogen bonding.
- The presence of a strong peak around 750 cm⁻¹ provides compelling evidence for the 1,2- (ortho) substitution pattern on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms.

^1H NMR Spectroscopy

Principle: ^1H NMR spectroscopy detects the magnetic properties of hydrogen nuclei (protons). Protons in different chemical environments resonate at different frequencies, resulting in a spectrum of signals. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are used to assemble the molecular structure.

Predicted ^1H NMR Spectral Data (400 MHz, DMSO- d_6): DMSO- d_6 is a recommended solvent as the acidic amide and amine protons are less likely to exchange rapidly, allowing for their observation.[8]

Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment (Atom No.)
a	~9.2	Singlet, broad	1H	-COHN- (N1-H)
b	~7.2 - 7.0	Multiplet	4H	Aromatic Protons (H3, H4, H5, H-C2)
c	~4.2	Singlet, broad	2H	-NH ₂ (N2-H)
d	~3.4	Singlet	2H	-CH ₂ -CO- (H-C7)
e	~2.2	Singlet	3H	Ar-CH ₃ (H-C1')

Causality & Interpretation:

- Amide and Amine Protons (a, c): The amide proton (N1-H) is expected to be the most deshielded proton (downfield) due to the electron-withdrawing effect of the adjacent carbonyl group and its involvement in hydrogen bonding.[8] The terminal -NH₂ protons are typically broad and appear around 4.2 ppm. Their broadness is due to quadrupolar coupling with the ^{14}N nucleus and potential chemical exchange.

- Aromatic Protons (b): The four protons on the ortho-substituted ring will appear as a complex multiplet. The ortho-methyl group introduces electronic and steric effects that differentiate these protons, preventing a simple, first-order splitting pattern.
- Methylene Protons (d): The -CH₂- protons are adjacent to both the aromatic ring and the carbonyl group, placing their signal around 3.4 ppm. They are expected to be a sharp singlet as there are no adjacent protons to couple with.
- Methyl Protons (e): The methyl group attached directly to the aromatic ring (benzylic) will appear as a singlet around 2.2 ppm, a characteristic region for such groups.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule. The chemical shift of each carbon is highly sensitive to its electronic environment, making it an excellent tool for confirming the carbon skeleton and the presence of functional groups.

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆):

Chemical Shift (δ , ppm)	Assignment (Atom No.)	Rationale
~169	C=O (C8)	The carbonyl carbon is highly deshielded and appears significantly downfield.[9]
~136	Ar-C-CH ₃ (C1)	Quaternary aromatic carbon attached to the methyl group.
~134	Ar-C-CH ₂ (C6)	Quaternary aromatic carbon attached to the methylene group.
~130	Ar-CH (C4)	Aromatic methine carbon.
~127	Ar-CH (C5)	Aromatic methine carbon.
~126	Ar-CH (C3)	Aromatic methine carbon.
~125	Ar-CH (C2)	Aromatic methine carbon.
~39	-CH ₂ - (C7)	Aliphatic carbon adjacent to the carbonyl and aromatic ring.
~18	-CH ₃ (C1')	Aliphatic carbon of the o-tolyl methyl group.

Causality & Interpretation:

- The carbonyl carbon (C8) signal is unambiguously identified by its large chemical shift (>165 ppm), a hallmark of amide carbons.[9]
- The aromatic region will show six distinct signals: two quaternary (non-protonated) carbons and four methine (protonated) carbons. The specific shifts are influenced by the electronic effects of the methyl and acetohydrazide substituents.
- The aliphatic region will contain two signals corresponding to the methylene (-CH₂-) and methyl (-CH₃) carbons, readily assigned based on their expected chemical shifts.

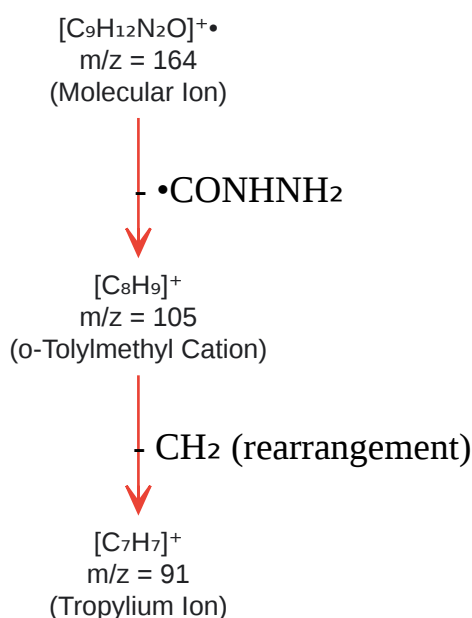
Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For **2-(2-Methylphenyl)acetohydrazide**, we expect to see a clear molecular ion peak and characteristic fragment ions resulting from the cleavage of weaker bonds.

Predicted Mass Spectrum Data (Electron Ionization - EI):

m/z	Ion	Identity
164	$[M]^{+\bullet}$	Molecular Ion
105	$[C_8H_9]^+$	$[M - CONHNH_2]^+$
91	$[C_7H_7]^+$	Tropylium ion, from rearrangement of the tolylmethyl cation.
77	$[C_6H_5]^+$	Phenyl cation, from loss of methyl from tropylium.
59	$[CONHNH_2]^+$	Acetohydrazide fragment.

Proposed Fragmentation Pathway: Under Electron Ionization (EI), the molecular ion ($[M]^{+\bullet}$) is formed. The most probable fragmentation involves the cleavage of the bond between the methylene group and the carbonyl carbon, which is an alpha-cleavage relative to the aromatic ring. This yields a stable tolylmethyl cation which can rearrange to the highly stable tropylium cation.



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Caption: Proposed primary fragmentation pathway for **2-(2-Methylphenyl)acetohydrazide** in EI-MS.

Standard Operating Protocols

The following protocols provide a robust starting point for acquiring high-quality spectroscopic data. Instrument parameters may require optimization based on the specific equipment available.

Protocol: FT-IR Spectroscopy

- Sample Preparation (KBr Pellet): a. Gently grind ~1-2 mg of **2-(2-Methylphenyl)acetohydrazide** with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. b. Ensure a fine, homogenous powder is obtained to minimize scattering effects. c. Transfer the powder to a pellet-pressing die. d. Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or translucent pellet.^[8]
- Data Acquisition: a. Record a background spectrum of the empty sample chamber to subtract atmospheric H₂O and CO₂ signals. b. Place the KBr pellet in the sample holder. c.

Acquire the sample spectrum over a range of 4000-400 cm^{-1} . d. Co-add at least 16 scans to achieve an adequate signal-to-noise ratio.

Protocol: NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: a. Accurately weigh 5-10 mg of the sample for ^1H NMR or 20-25 mg for ^{13}C NMR. b. Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a clean, dry NMR tube.[8] c. Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm) if quantitative analysis or precise referencing is required.
- Data Acquisition (400 MHz Spectrometer): a. Insert the sample into the NMR probe and allow it to thermally equilibrate. b. Perform tuning and matching of the probe for the specific nucleus being observed. c. Shim the magnetic field to optimize homogeneity and resolution. d. For ^1H NMR, acquire the spectrum with a spectral width of ~12 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds. Use a sufficient number of scans (e.g., 8-16) for good signal-to-noise. e. For ^{13}C NMR, acquire the spectrum using proton decoupling. Use a wider spectral width (~220 ppm), a longer relaxation delay (e.g., 2-5 seconds), and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .

Protocol: Mass Spectrometry (ESI-MS)

- Sample Preparation: a. Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. b. The solution may require the addition of a small amount of formic acid (0.1%) to promote protonation for positive ion mode ($[\text{M}+\text{H}]^+$).
- Data Acquisition: a. Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$). b. Set the mass analyzer to scan a suitable range (e.g., m/z 50-300) to ensure detection of the molecular ion and key fragments. c. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable spray and maximize the signal of the ion of interest. d. Acquire data in both positive and negative ion modes to gather comprehensive information. The predicted $[\text{M}+\text{H}]^+$ ion would be at m/z 165.10.[3]

Conclusion

This technical guide provides a predictive but comprehensive spectroscopic blueprint for the characterization of **2-(2-Methylphenyl)acetohydrazide**. The integration of IR, ¹H NMR, ¹³C NMR, and MS creates a powerful, self-validating analytical workflow. The predicted data, based on established chemical principles and analysis of related structures, offers a reliable benchmark for researchers. Adherence to the detailed protocols herein will enable the unambiguous confirmation of the compound's molecular structure, ensuring the integrity and reproducibility of any subsequent scientific investigation or drug development effort.

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